2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II), also abbreviated as Ni(II)OEtp, is a type of coordination complex that has been explored for its potential as a catalyst in various organic transformations []. Nickel and its complexes are known to be efficient catalysts due to their ability to undergo multiple oxidation states []. Research suggests that Ni(II)OEtp may be particularly useful in reactions involving oxidative addition, C-H activation, reductive elimination, oxidative cyclization, oligomerization, and cross-coupling reactions [].
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is a complex organic compound that belongs to the class of porphyrins. Its molecular formula is C36H44N4Ni, and it has a molecular weight of approximately 588.78 g/mol. This compound features a nickel ion coordinated to a porphyrin ring structure, which consists of eight ethyl groups attached to the nitrogen atoms of the porphyrin core. The compound typically appears as dark purple crystals or a crystalline powder and has notable thermal properties, with a melting point around 322 °C and an estimated boiling point of 602.53 °C .
Porphyrins are known for their ability to absorb light and participate in various photo
The chemical behavior of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is characterized by its ability to undergo various reactions typical of metal-organic complexes:
Research indicates that porphyrin derivatives like 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) exhibit various biological activities. They have been studied for their potential roles in:
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) typically involves several steps:
This method allows for the production of high-purity nickel(II) octaethylporphyrin suitable for research and industrial applications.
The applications of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are diverse and include:
Interaction studies involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) focus on its behavior when combined with various substrates or under different environmental conditions. These studies typically assess:
Similar compounds include various metalated porphyrins that share structural characteristics but differ in their metal centers or substituents. Here are some notable examples:
Compound Name | Metal Center | Unique Features |
---|---|---|
2,3-Diethyl-5-(4-methoxyphenyl)-pyrrole | None | Exhibits enhanced solubility and stability |
2-Hydroxyphenyl Octaethylporphyrin | None | Potential use in photodynamic therapy |
2-Methyl Octaethylporphyrin | None | Modified sterics may influence reactivity |
2,3-Diphenyl Octaethylporphyrin | None | Increased electron density due to phenyl groups |
2-Mercapto Octaethylporphyrin | None | Enhanced binding properties for sensor applications |
The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) lies in its specific coordination chemistry with nickel(II), which imparts distinct electronic properties beneficial for catalysis and photochemical applications .